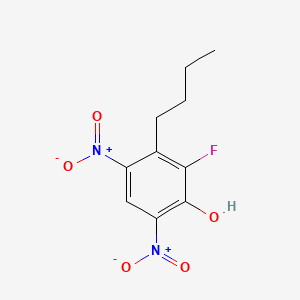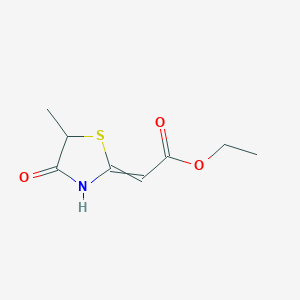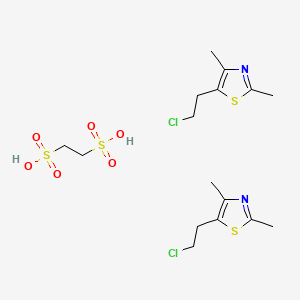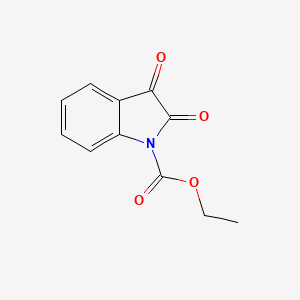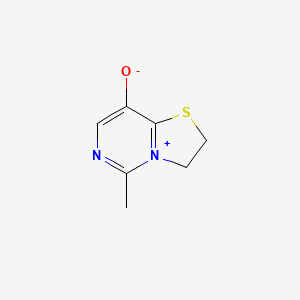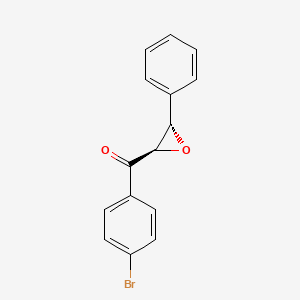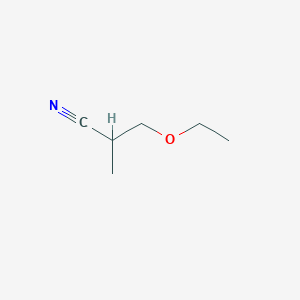
3-Ethoxy-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-methylpropanenitrile is an organic compound with the molecular formula C6H11NO It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethoxy-2-methylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-ethoxy-2-methylpropanal with a cyanide source under basic conditions. The reaction typically proceeds as follows: [ \text{C}6\text{H}{12}\text{O} + \text{NaCN} \rightarrow \text{C}6\text{H}{11}\text{NO} + \text{NaOH} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts and controlled temperatures to ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxy-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagents used.
Applications De Recherche Scientifique
3-Ethoxy-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-ethoxy-2-methylpropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the cyano group. This can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
3-Methoxy-2-methylpropanenitrile: Similar structure but with a methoxy group instead of an ethoxy group.
3-Ethoxy-2-methylpropenal: An aldehyde with a similar carbon skeleton but different functional groups.
Uniqueness: 3-Ethoxy-2-methylpropanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This makes it valuable in certain synthetic applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
33573-94-3 |
|---|---|
Formule moléculaire |
C6H11NO |
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
3-ethoxy-2-methylpropanenitrile |
InChI |
InChI=1S/C6H11NO/c1-3-8-5-6(2)4-7/h6H,3,5H2,1-2H3 |
Clé InChI |
WQYNBFXFAIAGOA-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




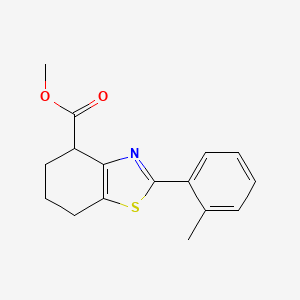

![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
